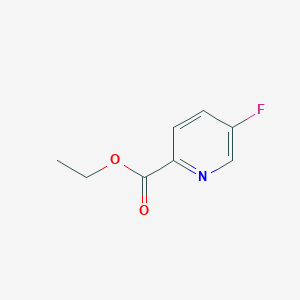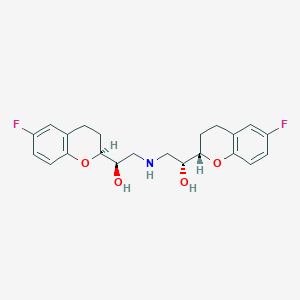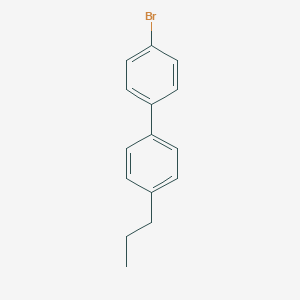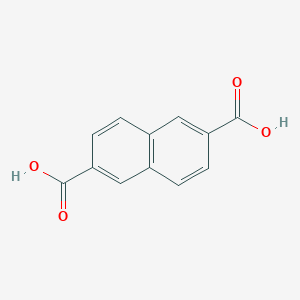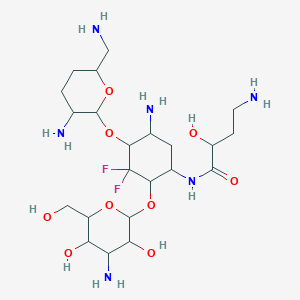
5-Deoxy-5,5-difluoroarbekacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Deoxy-5,5-difluoroarbekacin is a synthetic aminoglycoside antibiotic that is derived from arbekacin. It has been developed as a potential treatment for bacterial infections that are resistant to other antibiotics.
Mechanism of Action
The mechanism of action of 5-Deoxy-5,5-difluoroarbekacin is similar to that of other aminoglycoside antibiotics. The compound binds to the bacterial ribosome, which inhibits protein synthesis and ultimately leads to bacterial cell death. The exact mechanism of binding and inhibition is still being studied.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in animal studies. One study by Takeda et al. (2015) investigated the toxicity of the compound in rats and found that it had no significant adverse effects on the animals' liver, kidney, or blood. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Deoxy-5,5-difluoroarbekacin in lab experiments is its high antibacterial activity against a range of bacteria, including those that are resistant to other antibiotics. However, one limitation is that the compound is still in the early stages of development and has not yet been approved for clinical use. Therefore, further studies are needed to fully understand its potential as a treatment for bacterial infections.
Future Directions
There are several future directions for research on 5-Deoxy-5,5-difluoroarbekacin. One direction is to investigate the compound's potential as a treatment for bacterial infections in humans. Another direction is to further study the mechanism of action and binding of the compound to the bacterial ribosome. Additionally, research could be conducted to optimize the synthesis method and improve the yield of the compound. Finally, studies could be conducted to investigate the potential of this compound in combination with other antibiotics to improve their efficacy against resistant bacteria.
Conclusion
In conclusion, this compound is a synthetic aminoglycoside antibiotic that has shown high antibacterial activity against a range of gram-positive and gram-negative bacteria. The compound is still in the early stages of development and has not yet been approved for clinical use. However, further research could lead to its potential as a treatment for bacterial infections that are resistant to other antibiotics.
Synthesis Methods
The synthesis of 5-Deoxy-5,5-difluoroarbekacin involves the modification of arbekacin through the introduction of two fluorine atoms. The synthesis process has been described in detail in a research article by Okamoto et al. (2010). The authors used a combination of chemical reactions and chromatography techniques to achieve the desired product. The resulting compound was shown to have high antibacterial activity against a range of gram-positive and gram-negative bacteria.
Scientific Research Applications
5-Deoxy-5,5-difluoroarbekacin has been the subject of several scientific research studies. One study by Yamaguchi et al. (2016) investigated the antibacterial activity of the compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The authors found that this compound was effective against all tested strains of MRSA, including those that were resistant to other antibiotics.
properties
CAS RN |
142875-06-7 |
|---|---|
Molecular Formula |
C22H42F2N6O9 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H42F2N6O9/c23-22(24)17(38-20-9(27)2-1-8(6-26)36-20)10(28)5-11(30-19(35)12(32)3-4-25)18(22)39-21-16(34)14(29)15(33)13(7-31)37-21/h8-18,20-21,31-34H,1-7,25-29H2,(H,30,35) |
InChI Key |
XKQNESKQCVITBK-UHFFFAOYSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2(F)F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2(F)F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
synonyms |
5-deoxy-5,5-difluoroarbekacin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



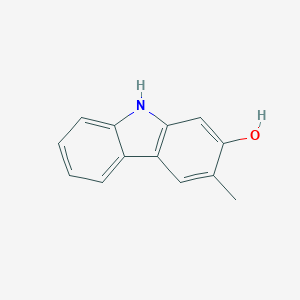

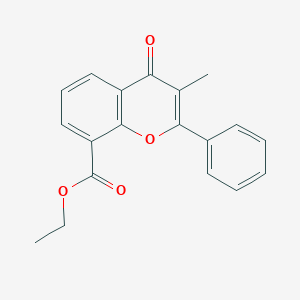



![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)

